![molecular formula C17H15F3N4O4 B12803125 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 78070-19-6](/img/structure/B12803125.png)
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a piperazine ring substituted with a 2,4-dinitrophenyl group and a 3-(trifluoromethyl)phenyl group, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2,4-dinitrochlorobenzene and 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)piperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the dinitrophenyl group, affecting its reactivity and applications.
1-(2,4-Dinitrophenyl)-4-phenylpiperazine:
The presence of both the 2,4-dinitrophenyl and 3-(trifluoromethyl)phenyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
78070-19-6 |
|---|---|
Formule moléculaire |
C17H15F3N4O4 |
Poids moléculaire |
396.32 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2 |
Clé InChI |
LXVGWGHRZBJQMX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




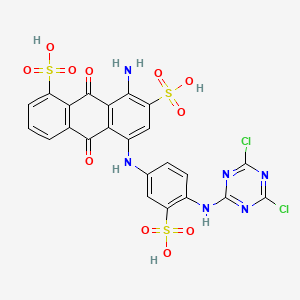
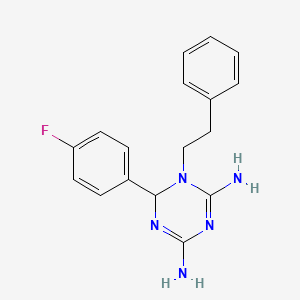

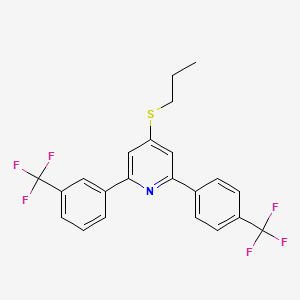




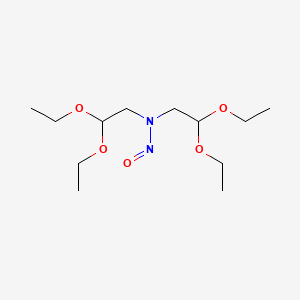
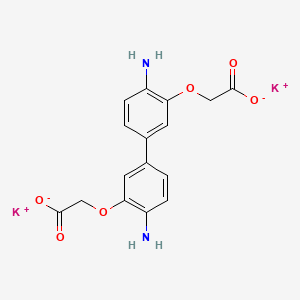

![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
